molecular formula C18H16N4O4 B229629 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

Numéro de catalogue B229629
Poids moléculaire: 352.3 g/mol
Clé InChI: FDJGOMSGVVWGIJ-MNDPQUGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide, also known as KP1019, is a ruthenium-based anticancer drug that has shown promise in preclinical studies. This compound was first synthesized in the early 2000s and has since been the subject of extensive research due to its potential as a novel chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is not fully understood, but it is believed to involve the formation of reactive oxygen species, which can cause DNA damage and induce apoptosis in cancer cells. Additionally, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has also been shown to have limited solubility and stability, which can make it difficult to work with in laboratory settings.

Orientations Futures

There are several potential future directions for research on 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and stability. Additionally, there is ongoing research into the use of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in combination with other anticancer drugs to enhance its efficacy. Finally, there is interest in exploring the potential use of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in other disease states, such as inflammation and angiogenesis.
In conclusion, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is a ruthenium-based anticancer drug that has shown promise in preclinical studies. Its mechanism of action involves the generation of reactive oxygen species and inhibition of topoisomerase II. While it has several advantages as a potential chemotherapeutic agent, its limited solubility and stability present challenges in laboratory settings. However, ongoing research is exploring new formulations, combination therapies, and potential uses in other disease states.

Méthodes De Synthèse

The synthesis of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide involves the reaction of ruthenium trichloride with 2-(2-oxo-1-propylindol-3-ylidene)hydrazinecarboxamide and 3-nitrobenzoyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Applications De Recherche Scientifique

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been extensively studied for its anticancer properties in various cancer cell lines, including lung, breast, colon, and ovarian cancer. In vitro studies have shown that 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide induces cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and the generation of reactive oxygen species.

Propriétés

Formule moléculaire

C18H16N4O4

Poids moléculaire

352.3 g/mol

Nom IUPAC

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

InChI

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11H,2,10H2,1H3,(H,20,23)/b19-16-

Clé InChI

FDJGOMSGVVWGIJ-MNDPQUGUSA-N

SMILES isomérique

CCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C1=O

SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

SMILES canonique

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.